4-(叔丁基)吡啶甲酰胺盐酸盐

描述

The compound "4-(tert-Butyl)picolinimidamide hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and structural motifs that can help infer some aspects of the compound . For instance, the presence of a tert-butyl group and a picolinoyl moiety can be seen in the context of the macrocyclic tris(picolinolato)-4-tert-butylcalix arene and the planarized aminobenzonitrile derivatives discussed in the papers .

Synthesis Analysis

The synthesis of related compounds involves the reaction of a tert-butylcalix arene with picolinoyl chloride, leading to a product with picolinoylato groups attached to the calixarene . This process is influenced by steric hindrance and intramolecular interactions, which could also be relevant in the synthesis of "4-(tert-Butyl)picolinimidamide hydrochloride". The synthesis details of the exact compound are not provided in the papers.

Molecular Structure Analysis

The molecular structure of related compounds shows significant intramolecular interactions, as seen in the macrocyclic tris(picolinolato)-4-tert-butylcalix arene, which exhibits an unusual rigidity due to these interactions . Similarly, the planarized structure of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline facilitates intramolecular charge transfer . These findings suggest that "4-(tert-Butyl)picolinimidamide hydrochloride" may also exhibit unique structural features due to the presence of the tert-butyl group and the picolinimidamide moiety.

Chemical Reactions Analysis

The papers discuss the intramolecular charge transfer in compounds with tert-butyl groups and their derivatives . Although the exact chemical reactions of "4-(tert-Butyl)picolinimidamide hydrochloride" are not detailed, the related research indicates that the tert-butyl group can influence the electronic properties and reactivity of the molecule, potentially affecting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(tert-Butyl)picolinimidamide hydrochloride" can be partially inferred from the properties of structurally related compounds. For example, the macrocyclic tris(picolinolato)-4-tert-butylcalix arene shows an unusual chemical shift in its NMR spectrum, which could suggest that "4-(tert-Butyl)picolinimidamide hydrochloride" might also display atypical NMR characteristics . Additionally, the strong binding affinity of 4-picoline-2,2':6',2''-terpyridine-platinum(II) to DNA suggests that the picolinoyl moiety can contribute to significant intermolecular interactions .

科学研究应用

抗疟疾药物开发

与 4-(叔丁基)吡啶甲酰胺盐酸盐在结构上相关的 4-氨基喹啉已被探索其在抗疟疾药物开发中的潜力。例如,N-叔丁基异喹啉 (GSK369796) 是一种通过公私合作开发的 4-氨基喹啉候选药物。它对恶性疟原虫和啮齿动物疟疾寄生虫表现出优异的活性,并为这一类抗疟疾药物建立了完整的临床前开发计划 (O’Neill 等,2009)。

放射化学应用

对配体(如 H₂dedpa 和 H₄octapa)的研究,它们利用叔丁基酯作为吡啶酸部分的保护基,表明了它们在放射化学研究中的潜在应用。这些配体在溶液化学中表现出高热力学稳定性和适用性,表明它们有能力用于涉及钇同位素的未来放射性药物应用 (Price 等,2014)。

催化和化学反应研究

由吡啶酸阴离子的铁配合物介导的烃氧化的研究表明生成碳和氧中心自由基,表明此类化合物与催化氧化过程相关 (Kiani 等,2000)。此外,对包括叔烷基吡啶鎓盐在内的二元离子液体混合物的研究揭示了它们通过溶剂结构改性影响反应速率的能力 (Weber 等,2012)。

药物化学

在药物化学中,含有叔丁基的化合物(如 1-叔丁氧基-2-叔丁氧基羰基-1,2-二氢异喹啉)的合成已证明在温和条件下具有化学选择性和高产率。这表明叔丁基衍生物在合成各种药物制剂中的用途 (Ouchi 等,2002)。

材料科学

对含有叔丁基部分的聚[六(4-羟苯氧基)环三磷腈] 等材料的研究对于理解亲核加成过程和特定分子结构的形成很有见解,这在材料科学应用中至关重要 (Luther 等,2001)。

安全和危害

属性

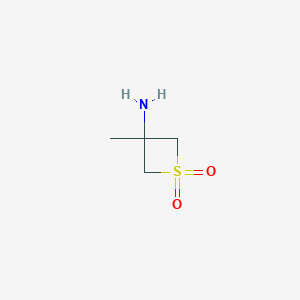

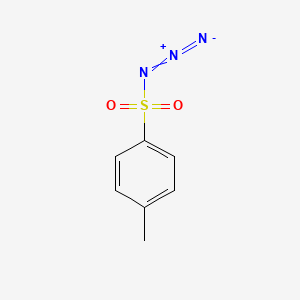

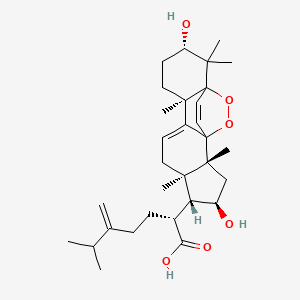

IUPAC Name |

4-tert-butylpyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-13-8(6-7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNFKWSBGAPTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704304 | |

| Record name | 4-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

949010-62-2 | |

| Record name | 4-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)